molecular formula C13H14O2 B13080713 6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one

6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B13080713
M. Wt: 202.25 g/mol
InChI Key: JOWRUMKHVNBTCI-UHFFFAOYSA-N
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Description

6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one is a substituted indanone compound It is known for its unique structure, which includes a methyl group and a propanoyl group attached to a dihydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one can be synthesized through the photolysis of α-chloro-2′,5′-dimethylacetophenone . This method involves the irradiation of 2,5-dimethylphenacyl (DMP) esters, leading to the formation of the desired compound in high quantum yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of photochemical reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes, such as enzyme inhibition or activation, which contribute to its observed biological activities.

Comparison with Similar Compounds

6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

6-methyl-2-propanoyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C13H14O2/c1-3-12(14)11-7-9-5-4-8(2)6-10(9)13(11)15/h4-6,11H,3,7H2,1-2H3

InChI Key

JOWRUMKHVNBTCI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CC2=C(C1=O)C=C(C=C2)C

Origin of Product

United States

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